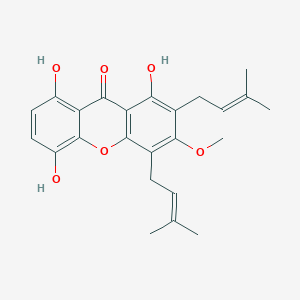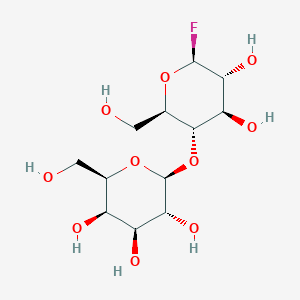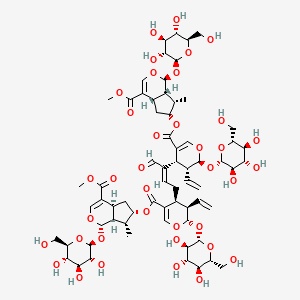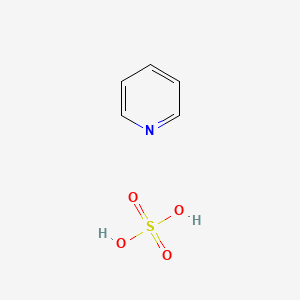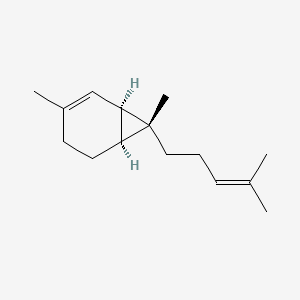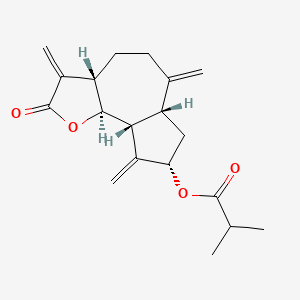![molecular formula C23H31ClO8 B1247866 (3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)
(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR177391 is a 14-membered macrolide isolated from the Serratia liquefaciens and exhibits anti-hyperlipidemic activity. It has a role as a metabolite and an antilipemic drug. It is a macrolide, a hydroxy monocarboxylic acid, a cyclic ether, an acetate ester, a secondary alcohol, an organochlorine compound, an organic heterobicyclic compound and a bridged compound.
Scientific Research Applications
Stereoselective Synthesis and Applications
Synthesis of Pentols and Derivatives : A study by Gerber and Vogel (2001) explored the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, which are precursors for complex molecules including derivatives of the specified compound. This research is significant for the development of new synthetic methods in organic chemistry (Gerber & Vogel, 2001).
Approach to Cytochalasan Synthesis : Bailey, Thomas, Vather, and Wallis (1983) investigated macrolide formation via intramolecular Diels-Alder reactions, which are relevant to the synthesis of complex structures similar to the compound (Bailey et al., 1983).
Chemical Transformations and Derivatives
Reductive Ring Opening Studies : Cossy et al. (1995) conducted research on the reductive oxa ring opening of related compounds. Their work contributes to understanding the chemical transformations that compounds like the specified one can undergo (Cossy et al., 1995).
Dirhodium(II)-Catalyzed C-H Insertion : Yakura, Ueki, Kitamura, Tanaka, Nameki, and Ikeda (1999) explored dirhodium(II)-catalyzed C-H insertion reactions in related compounds, providing insights into novel synthetic approaches that could be applied to the compound (Yakura et al., 1999).
Bioactive Compounds and Biological Applications
Secondary Metabolites from Mangrove Plant : Anjaneyulu and Rao (2000) isolated diterpenoids from the mangrove plant Excoecaria agallocha, which structurally relate to the specified compound. Such studies are crucial for discovering new bioactive molecules (Anjaneyulu & Rao, 2000).
Synthesis of HIV Inhibitors : Rosenquist, Kvarnström, Classon, and Samuelsson (1996) synthesized enantiomerically pure cyclohexenyl and cyclohexyl purines, structurally related to the compound , as potential inhibitors of HIV. This research highlights the pharmaceutical applications of such complex molecules (Rosenquist et al., 1996).
properties
Product Name |
(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid |
|---|---|
Molecular Formula |
C23H31ClO8 |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
(E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid |
InChI |
InChI=1S/C23H31ClO8/c1-13(10-21(27)28)9-18(26)23-20-11-17(31-23)8-7-16(24)6-4-5-14(2)19(30-15(3)25)12-22(29)32-20/h5-6,9,17-20,23,26H,4,7-8,10-12H2,1-3H3,(H,27,28)/b13-9+,14-5-,16-6-/t17-,18-,19-,20-,23-/m1/s1 |
InChI Key |
OAWOFENLLWPBEQ-VXLXENEISA-N |
Isomeric SMILES |
C/C/1=C/C/C=C(/CC[C@@H]2C[C@H]([C@H](O2)[C@@H](/C=C(\C)/CC(=O)O)O)OC(=O)C[C@H]1OC(=O)C)\Cl |
Canonical SMILES |
CC1=CCC=C(CCC2CC(C(O2)C(C=C(C)CC(=O)O)O)OC(=O)CC1OC(=O)C)Cl |
synonyms |
FR177391 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
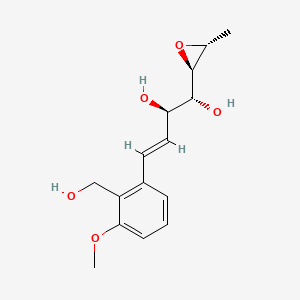
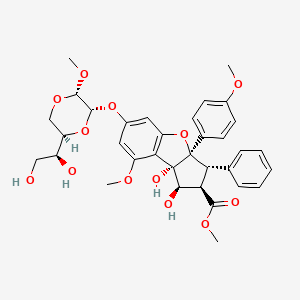


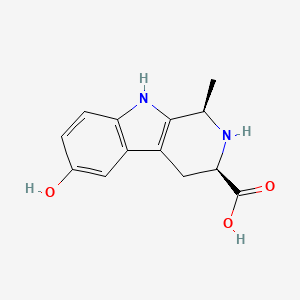

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
